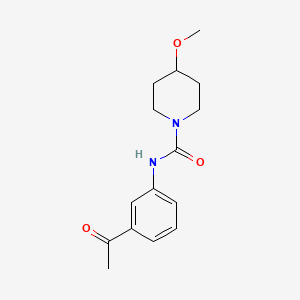

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-11(18)12-4-3-5-13(10-12)16-15(19)17-8-6-14(20-2)7-9-17/h3-5,10,14H,6-9H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDNFDPWAUDEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Methoxylation: The methoxy group is introduced to the piperidine ring through a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.

Carboxamidation: The carboxamide functional group is introduced through a reaction with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity, making it a valuable intermediate in drug development.

Biological Studies

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activities : Preliminary investigations show promise in impairing tumor growth in pancreatic cancer models, demonstrating effective concentrations that inhibit cell survival without significant toxicity .

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways.

Chemical Biology

In chemical biology, this compound is utilized as a probe to study molecular interactions within biological systems. Its ability to bind to specific proteins and enzymes aids in elucidating complex biochemical pathways and mechanisms of action.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of new materials and chemical processes. Its unique chemical properties can be harnessed for synthesizing novel compounds with desirable characteristics.

Case Study 1: Anticancer Efficacy

In a study involving pancreatic ductal adenocarcinoma cell lines (PaCa2 and Panc1), this compound demonstrated significant inhibition of tumor growth in vivo without causing weight loss or overt toxicity in immune-deficient mice. The effective concentration values were reported at 90 µM for PaCa2 and 30 µM for Panc1, indicating its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit anti-inflammatory properties by modulating lysophosphatidic acid receptor pathways. Specific analogs were tested for their ability to attenuate inflammatory pain in established pain models, showcasing the compound's potential in pain management therapies .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Piperidine Ring

AMRI-59 [N-(3-acetylphenyl)-4-(biphenyl-4-ylmethyl)piperidine-1-carboxamide]

- Key Differences : Replaces the 4-methoxy group with a bulky biphenyl-4-ylmethyl substituent.

- In vitro studies demonstrate activity against NSCLC cell lines, suggesting that bulky substituents may improve anticancer efficacy compared to smaller groups like methoxy .

- Reference : .

N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Modifications on the Aryl/Acetylphenyl Group

N-(3-Acetylphenyl)acetamide (2e)

- Key Differences : A simpler acetamide derivative lacking the piperidine ring.

- Implications : The absence of the piperidine scaffold reduces structural complexity and molecular weight (MW: ~193 g/mol), likely improving metabolic clearance but diminishing target specificity. The acetyl group retains aromatic interactions but lacks the conformational restraint provided by the piperidine ring .

- Reference : .

N-(3-methoxyphenyl)-3-{(cyclopropanecarbonyl)[2-(morpholin-4-yl)ethyl]amino}piperidine-1-carboxamide

Heterocyclic and Hybrid Analogs

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

- Key Differences : Replaces the 4-methoxy group with a 6-methoxypyridazinyl heterocycle.

- The higher molecular weight (369.4 g/mol) may reduce bioavailability compared to the target compound .

- Reference : .

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide

Comparative Data Table

Research Findings and Implications

- Anticancer Potential: Compounds with bulky aryl groups (e.g., AMRI-59) show activity in NSCLC models, suggesting that steric bulk enhances target engagement .

- Metabolic Stability : Cyclopropane and sulfonyl groups (e.g., ) improve resistance to enzymatic degradation, a critical factor for oral bioavailability.

- Solubility vs. Permeability : The 4-methoxy group in the target compound balances aqueous solubility and membrane permeability, whereas pyridazine () or biphenyl () substituents trade solubility for lipophilicity.

Biological Activity

N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetylphenyl group and a methoxy group. The presence of these functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Antinociceptive Effects : Potential to alleviate pain through modulation of pain pathways.

- Antidepressant Activity : Possible influence on neurotransmitter systems related to mood regulation.

- Anti-inflammatory Properties : May reduce inflammation through inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with various biological targets, including receptors involved in pain perception and mood regulation.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties of this compound:

- Antinociceptive Activity :

- Antidepressant-Like Effects :

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(6-nitropyridin-3-yl)piperidine-4-carbaldehyde | Nitro group on pyridine | Potential anti-cancer activity | Different functional group positioning |

| 4-[3-(aryloxy)benzylidene]-3-methylpiperidine aryl carboxamide | Aryloxy substitution | FAAH inhibition | Focus on fatty acid amide hydrolase activity |

| N-(4-cyano-3-trifluoromethylphenyl)-piperidine derivatives | Cyano and trifluoromethyl groups | Diverse pharmacological effects | Halogenated substituents enhance lipophilicity |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To better understand the interactions at the molecular level.

- Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-4-methoxypiperidine-1-carboxamide, and what critical steps ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. A plausible route includes reacting 3-acetylaniline with 4-methoxypiperidine-1-carbonyl chloride under anhydrous conditions. Key steps include:

- Temperature control (0–5°C during acyl chloride addition to prevent side reactions).

- Use of catalysts like triethylamine to neutralize HCl byproducts.

- Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate the carboxamide .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Utilize spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with structurally analogous piperidine carboxamides (e.g., δ ~7.3–7.5 ppm for aromatic protons, δ ~3.2–3.8 ppm for piperidine methoxy groups) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols .

- Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) during characterization?

- Methodological Answer :

- Comparative Analysis : Cross-reference with crystallographic data of analogs (e.g., COD Entry 2230670 for bond angles/distances in piperidine carboxamides) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and identify conformational isomers .

- Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the acetyl group) causing peak splitting .

Q. What strategies optimize the selectivity of this compound for kinase inhibition in preclinical models?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the piperidine ring (e.g., methoxy position) to reduce off-target effects, as demonstrated in AZD5363 development .

- In Vitro Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against >100 kinases. Prioritize IC50 determinations for Akt isoforms .

- Co-crystallization : Resolve binding modes via X-ray crystallography with target kinases to guide rational design .

Q. How do researchers address discrepancies in biological activity between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes) to identify clearance issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Tumor Xenograft Models : Validate target engagement via pharmacodynamic biomarkers (e.g., phosphorylation status of Akt substrates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.